molecular formula C20H20N2O2 B579919 1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile CAS No. 1375180-30-5

1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile

Cat. No.: B579919
CAS No.: 1375180-30-5
M. Wt: 320.392
InChI Key: VKXPNKYSVROKKY-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile is an organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyloxy group attached to a propyl chain, a formyl group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-formylindoline-7-carbonitrile with 3-(benzyloxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: 1-(3-(Benzyloxy)propyl)-5-carboxyindoline-7-carbonitrile.

    Reduction: 1-(3-(Benzyloxy)propyl)-5-formylindoline-7-amine.

    Substitution: Products depend on the nucleophile used, such as 1-(3-(Aminopropyl)-5-formylindoline-7-carbonitrile.

Scientific Research Applications

1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the formyl and carbonitrile groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Benzyloxy)propyl)-5-formylindoline-7-amine: Similar structure but with an amine group instead of a carbonitrile group.

    1-(3-(Benzyloxy)propyl)-5-carboxyindoline-7-carbonitrile: Similar structure but with a carboxylic acid group instead of a formyl group.

Uniqueness

1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and potential biological activities. Its structure allows for modifications that can lead to the development of new compounds with enhanced properties.

Properties

IUPAC Name

5-formyl-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c21-13-19-12-17(14-23)11-18-7-9-22(20(18)19)8-4-10-24-15-16-5-2-1-3-6-16/h1-3,5-6,11-12,14H,4,7-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXPNKYSVROKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2C#N)C=O)CCCOCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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